molecular formula C10H8ClIN2 B13107293 4-Chloro-2-ethyl-6-iodoquinazoline

4-Chloro-2-ethyl-6-iodoquinazoline

Cat. No.: B13107293
M. Wt: 318.54 g/mol
InChI Key: YKJHLDQTFAVUGC-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-6-iodoquinazoline is a chemical compound with the molecular formula C10H8ClIN2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-6-iodoquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 2-ethylquinazoline with iodine and a chlorinating agent such as phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethyl-6-iodoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products:

  • Substituted quinazolines with various functional groups.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

4-Chloro-2-ethyl-6-iodoquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors used in cancer treatment.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-6-iodoquinazoline involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    4-Chloro-6-iodoquinazoline: Another halogenated quinazoline with similar reactivity but different substitution patterns.

    2-Ethyl-4-chloroquinazoline: Lacks the iodine atom, affecting its reactivity and applications.

    6-Iodo-2-methylquinazoline: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 4-Chloro-2-ethyl-6-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H8ClIN2

Molecular Weight

318.54 g/mol

IUPAC Name

4-chloro-2-ethyl-6-iodoquinazoline

InChI

InChI=1S/C10H8ClIN2/c1-2-9-13-8-4-3-6(12)5-7(8)10(11)14-9/h3-5H,2H2,1H3

InChI Key

YKJHLDQTFAVUGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)I)C(=N1)Cl

Origin of Product

United States

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